4-(2-Methylpent-3-yn-2-yl)phenol
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Overview
Description
4-(2-Methylpent-3-yn-2-yl)phenol is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is characterized by a phenol group substituted with a 2-methylpent-3-yn-2-yl group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpent-3-yn-2-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant in ethanol . These reactions typically require mild conditions and can be completed in a short time.
Industrial Production Methods
Industrial production of this compound often involves scalable and green synthesis protocols. These methods focus on efficiency and environmental sustainability, utilizing readily available reagents and minimizing hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpent-3-yn-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction produces alcohols .
Scientific Research Applications
4-(2-Methylpent-3-yn-2-yl)phenol is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpent-3-yn-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Methylpent-3-yn-2-yl)phenol can be compared with other phenolic compounds such as:
Phenol: Lacks the alkyne and methyl groups, resulting in different reactivity and applications.
4-tert-Butylphenol: Contains a tert-butyl group instead of the 2-methylpent-3-yn-2-yl group, leading to variations in steric and electronic properties.
4-Ethylphenol: Has an ethyl group, which affects its chemical behavior compared to this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(2-methylpent-3-yn-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-9-12(2,3)10-5-7-11(13)8-6-10/h5-8,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYPHTGICPZEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)(C)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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